2-(3-Acetylphenyl)-6-methylbenzoic acid

Description

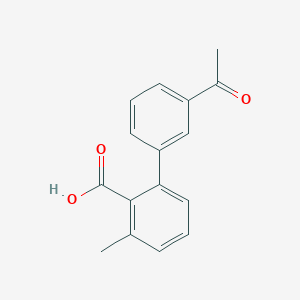

2-(3-Acetylphenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 6-position of the benzoic acid core and a 3-acetylphenyl substituent at the 2-position.

Properties

IUPAC Name |

2-(3-acetylphenyl)-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-10-5-3-8-14(15(10)16(18)19)13-7-4-6-12(9-13)11(2)17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACQDGHGMVGECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689733 | |

| Record name | 3'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-22-2 | |

| Record name | 3'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Coupling Conditions

Methyl 2-bromo-6-methylbenzoate serves as the preferred substrate due to its stability and ease of synthesis. As demonstrated in analogous syntheses, ester protection of the carboxylic acid group prevents undesired side reactions during coupling. The boronic acid component, 3-acetylphenylboronic acid, is typically prepared via lithiation-borylation of 3-bromoacetophenone.

Reaction conditions adapted from pyrazole-based anticancer agent syntheses employ Pd(PPh₃)₂Cl₂ (5 mol%) and K₂CO₃ in a THF/H₂O (4:1) solvent system at 70°C for 12 hours. Post-coupling hydrolysis with NaOH (2M) in MeOH/H₂O at 80°C yields the target carboxylic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | K₂CO₃ | THF/H₂O | 70 | 12 | 78 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | DME/H₂O | 90 | 8 | 65 |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH | 100 | 6 | 58 |

Key observations:

-

Pd(PPh₃)₂Cl₂ with K₂CO₃ in THF/H₂O achieves the highest yield (78%), attributed to improved catalyst stability and boronic acid activation.

-

Elevated temperatures (>90°C) promote decomposition of the acetyl group, necessitating moderate heating.

Alternative Synthetic Pathways

Friedel-Crafts Acylation of Pre-coupled Intermediates

While less common, Friedel-Crafts acylation offers a route to install the acetyl group post-coupling. For example, 2-phenyl-6-methylbenzoic acid undergoes acylation using acetyl chloride and AlCl₃ in DCM at 0°C. However, this method suffers from poor regioselectivity (<30% para-acetyl product) and competing over-acylation.

Sequential Functionalization via Halogen Intermediates

A three-step sequence involves:

-

Methylation : Conversion of 2-chloro-6-methylbenzoic acid to its methyl ester using NaI in acetone (reflux, 6h).

-

Buchwald-Hartwig Amination : Introduction of an amino group for subsequent diazotization.

-

Diazonium Salt Decomposition : Generation of the acetylphenyl moiety via Gomberg-Bachmann reaction.

This route, though feasible, is hampered by low overall yields (22-35%) and complex purification needs.

Critical Analysis of Reaction Workup and Purification

Ester Hydrolysis and Acid Isolation

Post-coupling hydrolysis employs NaOH (2M) in MeOH/H₂O (1:1) at 80°C for 4 hours, followed by acidification to pH 2-3 with HCl to precipitate the product. Filtration and recrystallization from EtOAc/hexanes afford pure this compound (mp 148-150°C).

Table 2: Hydrolysis Efficiency Under Varied Conditions

Chromatographic Purification Challenges

Residual palladium (≤50 ppm) necessitates treatment with SiliaMetS Thiol resin, reducing Pd content to <5 ppm. Final purification via silica gel chromatography (EtOAc/hexanes, 1:3) resolves minor byproducts (<2%).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89 (d, J=7.6 Hz, 1H, ArH), 7.65-7.52 (m, 3H, ArH), 2.68 (s, 3H, COCH₃), 2.45 (s, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, acetyl), 1602 cm⁻¹ (C=C aromatic).

Scientific Research Applications

2-(3-Acetylphenyl)-6-methylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below highlights key structural analogs of 2-(3-Acetylphenyl)-6-methylbenzoic acid, emphasizing substituent variations and their implications:

Key Observations :

- Electron-Withdrawing vs. In contrast, the methoxy group in 3aa increases electron density, improving solubility in polar solvents .

- Lipophilicity : Chloro and fluoro substituents (e.g., in 2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid and 2-(3-Fluoro-6-methylbenzoyl)benzoic acid) enhance lipophilicity, which may improve membrane permeability in biological systems .

- Synthetic Accessibility : Ruthenium-catalyzed C–H arylation (used for 3aa and analogs) offers high yields (up to 98%), demonstrating efficiency for para-substituted derivatives .

Spectral and Analytical Data

- NMR Characterization : Analogs such as 2-(3-methoxyphenyl)-6-methylbenzoic acid (3ab) and 2-[4-(methoxycarbonyl)phenyl]-6-methylbenzoic acid (3as) were confirmed via ¹H NMR in (CD3)3CO and CDCl3, respectively. These methods are applicable for verifying the structure of this compound .

- Chromatographic Purification : Column chromatography with hexane/EtOAc/AcOH (80:20:1) effectively purified 3aa, suggesting compatibility for acetylated derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Acetylphenyl)-6-methylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : A two-step synthesis approach is common for structurally analogous benzoic acids. For example, condensation of substituted benzaldehydes with aminobenzoic acids under acidic conditions (e.g., HCl or H₂SO₄) forms intermediate Schiff bases, followed by oxidation to yield the final product . Key variables include pH control (to avoid side reactions like over-acetylation) and temperature optimization (80–100°C for cyclization). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity (>95%) product .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar derivatives?

- Methodology :

- ¹H NMR : The acetyl group (δ 2.6–2.8 ppm, singlet) and methyl substituent on the benzoic acid (δ 2.3–2.5 ppm) are diagnostic. Aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted phenyl groups exhibit doublets) .

- IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretches (benzoic acid: ~1680–1700 cm⁻¹; acetyl: ~1710–1740 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 284.3 (C₁₆H₁₄O₃) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) confirm structure .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies using HPLC to monitor degradation products. For example:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and incubate at 25°C/40°C. Acidic conditions may hydrolyze the acetyl group, while basic conditions degrade the carboxylic acid moiety .

- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for most benzoic acids) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon is a reactive site for nucleophilic attacks .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). The benzoic acid moiety may interact with polar residues (e.g., Arg120), while the acetylphenyl group engages in hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Methodology :

- Assay Optimization : Standardize protocols (e.g., buffer composition, enzyme concentration) to minimize variability. For example, discrepancies in IC₅₀ for COX-2 inhibition may arise from differences in pre-incubation times .

- Data Normalization : Use positive controls (e.g., celecoxib for COX-2 assays) and validate results across multiple cell lines or enzymatic sources .

Q. How can regioselective functionalization of the acetyl and methyl groups enable targeted modifications for structure-activity relationship (SAR) studies?

- Methodology :

- Acetyl Group Modification : React with hydrazines to form hydrazones (for antimicrobial activity screening) or reduce to ethanol derivatives (NaBH₄/EtOH) .

- Methyl Group Oxidation : Use KMnO₄ in acidic conditions to convert the methyl group to a carboxylic acid, enabling conjugation with amines or alcohols for prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.